3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine
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Overview
Description
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring bonded to a pyridine ring, with a chlorophenylmethyl group attached to the piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with piperidine to form 1-[(3-chlorophenyl)methyl]piperidine. This intermediate is then reacted with 2-bromopyridine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene or dichloromethane and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **1-[(3-chlorophenyl)methyl]piperidin-2-yl]methanamine
- **2-[(3-chlorophenyl)methyl]piperidin-1-yl]ethanol
- **3-[(3-chlorophenyl)methyl]piperidin-1-yl]propan-1-one
Uniqueness
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-7-3-5-14(11-16)13-20-10-2-1-8-17(20)15-6-4-9-19-12-15/h3-7,9,11-12,17H,1-2,8,10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHUOXKNMHQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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